molecular formula C15H18O4 B2472366 5-(4-Ethoxy-3-methoxyphenyl)cyclohexane-1,3-dione CAS No. 903440-59-5

5-(4-Ethoxy-3-methoxyphenyl)cyclohexane-1,3-dione

Cat. No. B2472366
CAS RN: 903440-59-5
M. Wt: 262.305
InChI Key: ZVHNVUOWNVRLBZ-UHFFFAOYSA-N
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Description

5-(4-Ethoxy-3-methoxyphenyl)cyclohexane-1,3-dione, also known as EMPCD, is a cyclic ketone that is an important intermediate in the synthesis of several pharmaceuticals, agrochemicals, and other compounds. It is a versatile compound that is used in a variety of applications due to its ability to undergo a variety of transformations. This article will discuss the synthesis of EMPCD, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for laboratory experiments, and its potential future directions.

Scientific Research Applications

Synthesis of Spiro and Spiroketal Compounds

5-(4-Ethoxy-3-methoxyphenyl)cyclohexane-1,3-dione can be utilized as an intermediate in the synthesis of spiro and spiroketal compounds. This is achieved via the Michael reaction, leading to the formation of Michael 1:1 adducts, which are then used in the intramolecular cyclization process to produce spiro compounds (Hossain et al., 2020).

Formation of Isoxazoles and Benzisoxazolones

The compound is involved in reactions leading to the synthesis of isoxazoles and benzisoxazolones. This is evident in studies where similar cyclohexanediones reacted with hydroxylamine hydrochloride, yielding a series of 5-(alkyl)(phenyl)-4-acylisoxazoles and 6,7-dihydro-1,2-benzisoxazol-4(5H)-ones (Menozzi et al., 1983).

Multicomponent Reactions

Multicomponent reactions involving cyclohexanediones similar to this compound have been conducted. These reactions typically involve the Aldol–Michael addition reactions of cyclohexane-1,3-dione derivatives, producing compounds with applications in various fields (Barakat et al., 2016).

Tubulin Binding and Anti-Proliferative Activity

Cyclohexanedione derivatives, including those structurally related to this compound, have shown potential in binding to the colchicine site in tubulin. This has implications for anti-proliferative activity, which could be relevant in cancer research (Canela et al., 2016).

Synthesis of Bioactive Molecules

This compound and its derivatives serve as key precursors in synthesizing a wide range of bioactive molecules, such as heterocycles and natural products, exhibiting diverse biological activities including anti-bacterial, anti-inflammatory, and anti-cancer properties (Sharma et al., 2021).

Mechanism of Action

Target of Action

This compound is a type of acetylacetone ligand , which suggests it may interact with various enzymes and receptors in the body

Mode of Action

As an acetylacetone ligand, it may bind to certain enzymes or receptors, altering their function and leading to changes in cellular processes . More detailed studies are required to elucidate the precise interactions and resulting changes.

properties

IUPAC Name

5-(4-ethoxy-3-methoxyphenyl)cyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O4/c1-3-19-14-5-4-10(8-15(14)18-2)11-6-12(16)9-13(17)7-11/h4-5,8,11H,3,6-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVHNVUOWNVRLBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2CC(=O)CC(=O)C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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